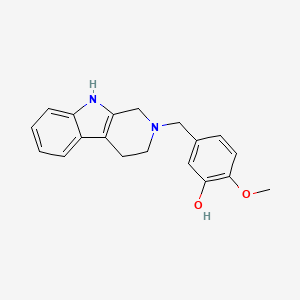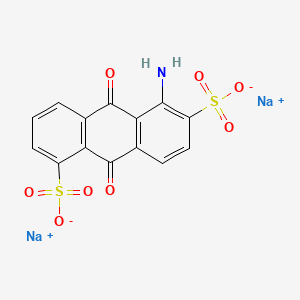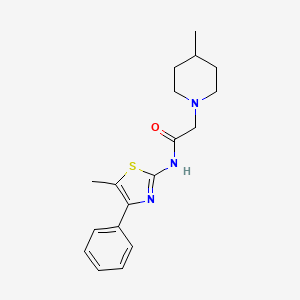
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol, also known as pinoline, is a naturally occurring compound found in the human body and various plant species. It has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It also interacts with the antioxidant defense system, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine and serotonin, in the brain. It also enhances the activity of antioxidant enzymes, which help to protect the brain against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Pinoline has several advantages as a research tool. It is a naturally occurring compound, which makes it easier to study its effects in the body. It is also relatively easy to synthesize, which allows for large-scale production. However, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol has some limitations as a research tool. It is not very stable and can degrade quickly, which makes it difficult to store and transport. It also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol. One potential area of research is its role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its potential use as an antioxidant and anti-inflammatory agent in the treatment of cancer. Additionally, further studies are needed to understand the mechanism of action of 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol and its effects on various neurotransmitters and enzymes in the body.
Conclusion:
In conclusion, 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol is a naturally occurring compound with potential therapeutic applications in various diseases. It possesses antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases and cancer. Further research is needed to understand its mechanism of action and its effects on various neurotransmitters and enzymes in the body.
Synthesemethoden
Pinoline can be synthesized through the condensation of 2-methoxyphenol and tryptamine in the presence of a catalyst. The reaction yields 2-methoxy-5-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenol as the major product with a moderate yield.
Wissenschaftliche Forschungsanwendungen
Pinoline has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the treatment of these diseases.
Eigenschaften
IUPAC Name |
2-methoxy-5-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-19-7-6-13(10-18(19)22)11-21-9-8-15-14-4-2-3-5-16(14)20-17(15)12-21/h2-7,10,20,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIRYXWTLSPJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5027852.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5027870.png)
![N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B5027871.png)

![5-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B5027887.png)


![N-(sec-butyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5027913.png)
